2-(3-Ethylpentan-3-yl)naphthalene
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Overview
Description
2-(3-Ethylpentan-3-yl)naphthalene is a chemical compound with the molecular formula C17H22 It is a derivative of naphthalene, where a 3-ethylpentan-3-yl group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethylpentan-3-yl)naphthalene typically involves the alkylation of naphthalene with 3-ethylpentan-3-yl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylpentan-3-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation, Cl2 or Br2 for halogenation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.
Scientific Research Applications
2-(3-Ethylpentan-3-yl)naphthalene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-ethylpentan-3-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-Ethylpentane: A branched alkane with a similar ethylpentyl group but lacks the aromatic naphthalene ring.
Naphthalene: The parent compound without the ethylpentyl substitution.
2-Ethylnaphthalene: A simpler derivative with an ethyl group attached to the naphthalene ring.
Uniqueness
2-(3-Ethylpentan-3-yl)naphthalene is unique due to the presence of both the naphthalene ring and the bulky 3-ethylpentan-3-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where such structural features are advantageous.
Properties
CAS No. |
19990-03-5 |
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Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
2-(3-ethylpentan-3-yl)naphthalene |
InChI |
InChI=1S/C17H22/c1-4-17(5-2,6-3)16-12-11-14-9-7-8-10-15(14)13-16/h7-13H,4-6H2,1-3H3 |
InChI Key |
CHLBJRAQPPAMIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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